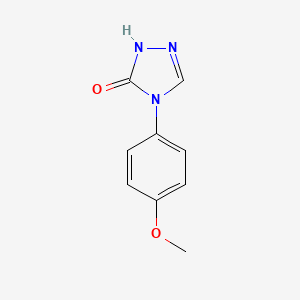

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSJFWVTTZOXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527879 | |

| Record name | 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80240-44-4 | |

| Record name | 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The triazolone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 4-hydroxyphenyl derivatives, while reduction of the triazolone ring can produce various hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step processes that include the formation of triazole derivatives through reactions involving various reagents. For instance, one study described the synthesis via the reaction of appropriate phenolic compounds with hydrazine derivatives under acidic conditions to yield the triazole structure .

Antifungal Activity

Research indicates that 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits antifungal properties. It has been evaluated as a potential antifungal agent against various fungal strains. One study highlighted its effectiveness against Candida species, suggesting its application in treating fungal infections .

Anticancer Properties

The compound has also shown promising anticancer activities. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines. The presence of the methoxy group on the phenyl ring is believed to enhance its cytotoxic effects by influencing cell signaling pathways involved in tumor growth .

Anticonvulsant Effects

Another significant application is in the field of neurology where this compound has been studied for its anticonvulsant properties. In animal models, it demonstrated a protective effect against induced seizures, indicating potential for development into therapeutic agents for epilepsy .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a prominent university evaluated the antifungal efficacy of this compound against clinical isolates of Candida albicans and non-albicans species. Results showed a significant reduction in fungal viability at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one resulted in a reduction of cell viability by over 50% after 48 hours of exposure. The study concluded that further development could lead to novel anticancer therapies targeting specific cancer types .

Conclusion and Future Directions

The compound 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one presents a versatile scaffold for drug development due to its diverse pharmacological properties. Future research should focus on elucidating its mechanisms of action and optimizing its structure to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase or lipoxygenase, thereby reducing inflammation. The methoxyphenyl group enhances its binding affinity to these targets, while the triazolone ring provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methoxyphenyl)-1H-imidazole

- 4-(4-Methoxyphenyl)-1H-indole

- 4-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazolone ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-(4-Methoxyphenyl)-1H-imidazole, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate starting materials under controlled conditions. For instance, one method reported involves the condensation of 4-methoxyphenyl hydrazine with a suitable carbonyl compound in the presence of an acid catalyst to yield the triazolone derivative .

Antimicrobial Activity

Studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. The compound's mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 15 μg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent studies. Research has demonstrated that certain triazole compounds can induce apoptosis in cancer cells through various pathways, including inhibition of protein kinases and modulation of apoptotic factors . For instance, one study reported that a related triazole compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. It has been shown to inhibit the MAPK/NF-κB signaling pathways in cellular models of inflammation. This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one had superior activity against multi-drug resistant strains .

- Anticancer Screening : Another research effort involved screening a library of triazole compounds for anticancer activity. The results showed that several derivatives had significant cytotoxic effects on breast cancer cell lines (MCF-7), with some exhibiting IC50 values lower than traditional chemotherapeutics .

Q & A

Q. What established synthetic routes are available for 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide precursors or alkylation of triazolone intermediates. A reported method involves refluxing 4-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one with nitrophthalonitrile derivatives in dried solvents like dichloromethane or acetonitrile under inert conditions . Optimization includes:

- Catalysts: Use of triethylamine or pyridine to enhance nucleophilic substitution efficiency.

- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature: Controlled reflux (70–90°C) minimizes side reactions.

Yield improvements (up to 85%) are achieved via iterative recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques validate the structural integrity and purity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃; aromatic protons at δ 6.8–7.4 ppm) and triazolone carbonyl (δ ~160–165 ppm in ¹³C) .

- FT-IR: Key peaks include C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC-MS: Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. What computational frameworks are suitable for modeling the electronic structure and reactivity of this triazolone derivative?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps, revealing nucleophilic sites at the triazolone ring .

- Molecular Dynamics (MD): Simulate crystal packing using Lennard-Jones potentials and Coulombic interactions to predict thermal expansion coefficients and stability, as demonstrated for analogous triazolones .

- ADMET Prediction: Apply QSAR models to estimate pharmacokinetic properties (e.g., logP, bioavailability) using software like Schrodinger’s QikProp.

Q. How can discrepancies between in vitro biological activity and computational predictions be addressed?

Methodological Answer: Contradictions often arise from assay conditions or solvation effects. Strategies include:

- Re-evaluate Assay Parameters: Test under varied pH/temperature (e.g., 25°C vs. 37°C) to mimic physiological conditions .

- Solvent Correction: Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to adjust computational solubility parameters .

- Dose-Response Validation: Perform IC₅₀/EC₅₀ studies across multiple cell lines to confirm antimicrobial or antitumor activity .

Q. What structural modifications enhance the pharmacological profile of this triazolone core?

Methodological Answer:

- Side-Chain Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to boost antimicrobial potency .

- Heterocyclic Fusion: Attach piperazine or thiazole rings via Mannich reactions to improve CNS penetration .

- Prodrug Design: Synthesize acetylated or glycosylated derivatives to enhance solubility and reduce hepatotoxicity .

Q. What are the challenges in crystallographic characterization, and how can they be mitigated?

Methodological Answer:

- Crystal Growth: Slow evaporation from DMSO/acetone mixtures yields diffraction-quality crystals.

- Hydrogen Bonding: Use synchrotron X-ray diffraction to resolve weak H-bonds between triazolone N-H and methoxyphenyl oxygen .

- Thermal Stability: Conduct TGA-DSC to assess decomposition thresholds (>200°C typical for triazolones) .

Data Contradiction Analysis

Q. How should conflicting reports on antifungal efficacy be reconciled?

Methodological Answer:

- Strain-Specificity: Test against standardized fungal strains (e.g., Candida albicans ATCC 90028) to eliminate variability .

- Mechanistic Studies: Use fluorescence microscopy to verify membrane disruption vs. enzymatic inhibition modes of action .

- Meta-Analysis: Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends in MIC (Minimum Inhibitory Concentration) values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.